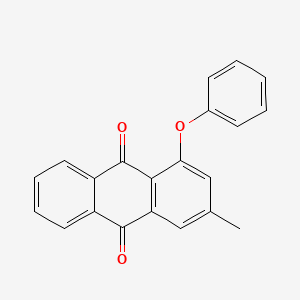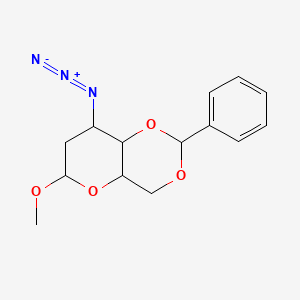![molecular formula C21H22ClN3O B14165621 11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy- CAS No. 34374-22-6](/img/structure/B14165621.png)
11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the indoloquinoline family, which is characterized by a fused ring system combining indole and quinoline moieties. The presence of chloro, diethyl, and methoxy substituents further enhances its chemical reactivity and potential biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy- typically involves the cyclization of indole-3-carbaldehyde oximes. One notable method is the SnCl4-catalyzed intramolecular electrophilic amination of 2-arylindole-3-carbaldehyde O-acetyl oximes . This reaction proceeds under mild conditions and offers a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and efficient production on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: Halogenation and alkylation reactions can introduce new substituents to the indole or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various substituted indoloquinolines, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structural similarity to natural alkaloids makes it a candidate for studying biological processes and developing new pharmaceuticals.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents. Additionally, it may inhibit specific enzymes involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-chloro-8-methoxy-5-oxidoindolo[3,2-c]quinolin-5-ium-11-yl)-N,N-dimethylpropan-1-amine
- 3-Chloro-N,N-dimethyl-6-phenyl-11H-indolo[3,2-c]quinoline-11-ethanamine, 5-oxide
Uniqueness
Compared to similar compounds, 11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy- stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the diethyl and methoxy groups, in particular, may enhance its solubility and ability to interact with biological targets.
Eigenschaften
CAS-Nummer |
34374-22-6 |
|---|---|
Molekularformel |
C21H22ClN3O |
Molekulargewicht |
367.9 g/mol |
IUPAC-Name |
N-[(3-chloro-8-methoxy-11H-indolo[3,2-c]quinolin-9-yl)methyl]-N-ethylethanamine |
InChI |
InChI=1S/C21H22ClN3O/c1-4-25(5-2)12-13-8-19-16(10-20(13)26-3)17-11-23-18-9-14(22)6-7-15(18)21(17)24-19/h6-11,24H,4-5,12H2,1-3H3 |
InChI-Schlüssel |
LLEAEDYSPVHUEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=CC2=C(C=C1OC)C3=CN=C4C=C(C=CC4=C3N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)
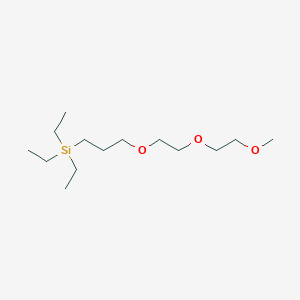
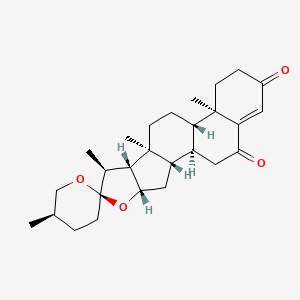

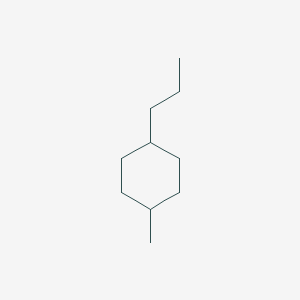
![N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide](/img/structure/B14165564.png)
![1-[5-(Cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B14165580.png)

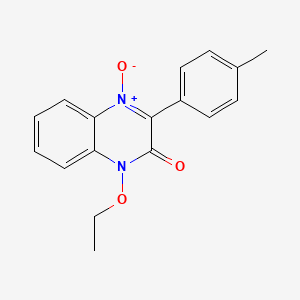
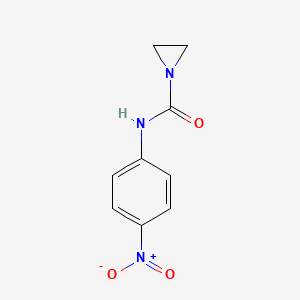
![2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone](/img/structure/B14165598.png)
